molecular formula C20H16NP B108381 (Triphenylphosphoranylidene)acetonitrile CAS No. 16640-68-9

(Triphenylphosphoranylidene)acetonitrile

Cat. No. B108381
CAS RN: 16640-68-9
M. Wt: 301.3 g/mol
InChI Key: APISVOVOJVZIBA-UHFFFAOYSA-N
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Description

Triphenylphosphoranylidene acetonitrile is a compound that is part of a broader class of phosphorus ylides. These compounds are known for their utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds and as ligands in transition metal complexes. The papers provided discuss various aspects of these compounds, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related phosphoranylidene compounds involves the reaction of acetonitrile with other reagents. For instance, bis(diphenylphosphino)acetonitrile (dppmCN) is synthesized by treating acetonitrile with n-butyllithium followed by chlorodiphenylphosphine under optimized conditions, yielding about 60% of the product . Another synthesis approach involves the reaction of triphenyl(phenylethynyl)phosphonium bromide with dilithioacetylide to produce a linear acetylide-connected bis-phosphorane . These methods highlight the versatility of acetonitrile in forming phosphorus ylides.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a phosphorus atom connected to various organic groups. For example, the complex (acetonitrile)trichlorobis(triphenylphosphine)technetium(III) has been structurally characterized, revealing a Tc-C bond distance indicative of the absence of significant π-back-bonding . The structure of bis(triphenylphosphoranylidene)ammonium iodide in complex with TCNQ also provides insights into the arrangement of these molecules in the crystal lattice .

Chemical Reactions Analysis

Phosphoranylidene compounds participate in a variety of chemical reactions. The reaction of cyanomethylene(triphenyl)phosphorane with isatin, for example, leads to the formation of (1,2-dihydro-2-oxo-3H-indol-3-yl)acetonitrile as a mixture of E- and Z-stereo isomers . Additionally, the multifunctional isocyano(triphenylphosphoranylidene)acetate has been used in a one-pot four-component synthesis of multisubstituted oxazoles . These reactions demonstrate the reactivity and utility of phosphoranylidene compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the complex (PPN)2(TCNQ)3(CH3CN)2 is a semiconductor with trimerized TCNQ stacks, indicating interesting electronic properties . The basicity of phosphoranylidene compounds has also been studied, with a spectrophotometric basicity scale in acetonitrile being established . These properties are crucial for understanding the behavior of these compounds in various environments and reactions.

Scientific Research Applications

Asymmetric Synthesis

  • (Triphenylphosphoranylidene)acetonitrile is used in the Wittig reaction for asymmetric synthesis, as demonstrated in the production of (+)-hypusine (R. Jain et al., 2001).

Complex Formation and Semiconductor Properties

  • It forms complexes such as bis(triphenylphosphoranylidene)ammonium iodide, which interact with tetracyano-P-quinodimethane to create semi-conductive materials (Munir M. Ahmad et al., 1984).

Oxidation and Reduction Studies

  • In coordination chemistry, this compound is involved in the oxygenation and reduction processes of ruthenium complexes, playing a critical role in the formation of ruthenium(III) sulfinate complexes (C. Grapperhaus et al., 2005).

Synthesis of Aza-Wittig Reagents

  • It has been utilized in the synthesis of Aza-Wittig reagents, which are significant in the creation of various organic compounds (Min-dong Chen et al., 2000).

Synthesis of Fluorophosphoranes

  • This compound is key in synthesizing fluorophosphoranes, illustrating its versatility in phosphorus chemistry (P. Harvey et al., 1994).

Formation of Phosphoranes

  • Its reactions with chlorosulphonyl azide lead to the formation of various phosphoranes, highlighting its application in the synthesis of phosphorus compounds (C. A. Obafemi, 1982).

Reaction with Isatin

  • The compound's reaction with isatin in the creation of oxindolylideneacetonitrile demonstrates its utility in heterocyclic chemistry (F. Osman et al., 2000).

Preparation of Complexes

  • It is instrumental in the preparation of complexes like acetonitrile(trichloro)bis(triphenylphosphine)technetium, contributing to advancements in coordination chemistry (R. Pearlstein et al., 1989).

Electrochemical Investigations

  • Electrochemical studies of complexes involving this compound reveal important insights into the electronic properties of metal-ligand complexes (C. Grapperhaus et al., 2004).

Mechanism of Action

Target of Action

(Triphenylphosphoranylidene)acetonitrile, also known as 2-(Triphenylphosphoranylidene)acetonitrile, is a versatile reagent used in organic synthesis. Its primary targets are carbonyl compounds, where it acts as a nucleophile in the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as the Wittig reaction . In this reaction, this compound, acting as a phosphorus ylide, reacts with a carbonyl compound to form a carbon-carbon double bond . This results in the formation of an α,β-unsaturated nitrile .

Biochemical Pathways

The Wittig reaction involving this compound can lead to various biochemical pathways. For instance, it can be used in the synthesis of largazole analogues, which have shown potent cell growth inhibition and cytotoxicity . It can also be used in the synthesis of monoterpene derivatives against leukemia .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon double bond. This can lead to the synthesis of various biologically active compounds, including antitrypanosomal agents, β-homoproline derivatives, and α,β-unsaturated nitriles .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction rate and yield can be affected by the temperature, solvent, and the presence of other reagents. Moreover, the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability .

Safety and Hazards

(Triphenylphosphoranylidene)acetonitrile is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

(Triphenylphosphoranylidene)acetonitrile has potential applications in the synthesis of largazole analogues and monoterpene derivatives . It can also be used in the Mitsunobu reaction between nucleophiles (HA) and alcohols (ROH) to form RA .

properties

IUPAC Name

2-(triphenyl-λ5-phosphanylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H16NP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APISVOVOJVZIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=CC#N)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168099
Record name (Triphenylphosphoranylidene)acetonitrile
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Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16640-68-9
Record name 2-(Triphenylphosphoranylidene)acetonitrile
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Record name (triphenylphosphoranylidene)acetonitrile
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Synthesis routes and methods

Procedure details

A solution of bromoacetonitrile (26.2 g, 218 mmol) and triphenylphosphine (52.0 g, 198 mmol) in ethyl acetate (240 mL) was stirred at 85° C. overnight, filtered and washed with petroleum ether. The filtrated cake was dried in air to give the title compound as a white solid (75 g), which was used without further purification. LCMS: rt=0.95 min, [M+H+]=302
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Triphenylphosphoranylidene)acetonitrile
Reactant of Route 2
(Triphenylphosphoranylidene)acetonitrile

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